molecular formula C12H9F2N3O B15055684 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide CAS No. 1713713-45-1

4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide

Cat. No.: B15055684
CAS No.: 1713713-45-1
M. Wt: 249.22 g/mol
InChI Key: PJQIICCVZKHBLM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique properties, making it a valuable candidate for various applications. This compound is known for its potential in pharmaceutical research due to its ability to interact with biological targets through hydrogen bonding and other interactions.

Preparation Methods

The synthesis of 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the difluoromethylation of pyrimidine precursors using difluorocarbene reagents. This process can be achieved through various routes, including:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired product specifications.

Chemical Reactions Analysis

4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a potent inhibitor of enzymes and receptors. The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to act as a bioisostere for various functional groups, enhancing its potential in drug discovery and development.

Properties

CAS No.

1713713-45-1

Molecular Formula

C12H9F2N3O

Molecular Weight

249.22 g/mol

IUPAC Name

4-(difluoromethyl)-2-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C12H9F2N3O/c13-10(14)9-8(11(15)18)6-16-12(17-9)7-4-2-1-3-5-7/h1-6,10H,(H2,15,18)

InChI Key

PJQIICCVZKHBLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)F)C(=O)N

Origin of Product

United States

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